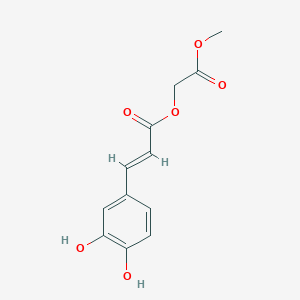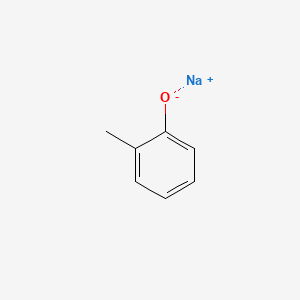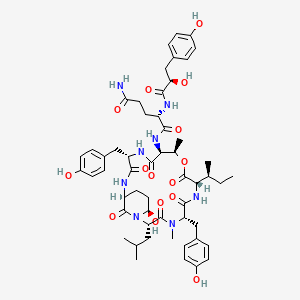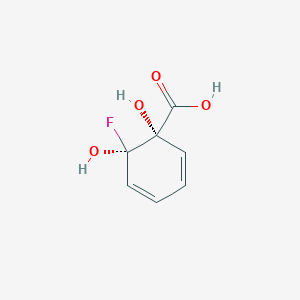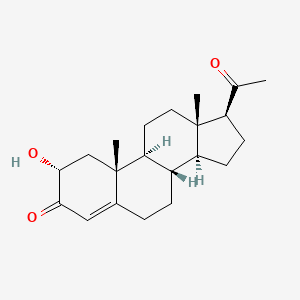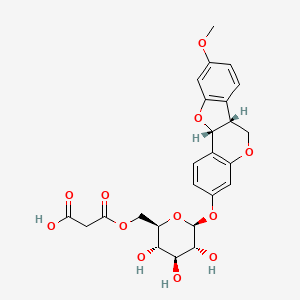![molecular formula C28H48O3 B1260559 (2S,3R,4R,5S)-2-[(3S,8S,9S,10R,13S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylheptane-3,4-diol](/img/structure/B1260559.png)
(2S,3R,4R,5S)-2-[(3S,8S,9S,10R,13S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylheptane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(22R,23R)-22,23-Dihydroxycampesterol is a bile acid.
Applications De Recherche Scientifique
Crystallographic Studies
The compound has been the focus of crystallographic studies, revealing details about molecular structures and interactions. For instance, Ketuly et al. (2010) and Zhou et al. (2015) analyzed similar compounds, showcasing their molecular conformations and intermolecular interactions in the crystal state. These studies provide fundamental insights into the structural properties of such complex molecules (Ketuly et al., 2010), (Zhou et al., 2015).
Medicinal Chemistry and Drug Design
This compound has implications in medicinal chemistry. Djigoué et al. (2012) and Ching (2013) discussed its derivatives in the context of androgen biosynthesis inhibitors and liver X receptor agonists, respectively. These studies highlight the potential of such compounds in therapeutic applications, particularly in hormonal regulation and cholesterol metabolism (Djigoué et al., 2012), (Ching, 2013).
Antimicrobial and Anticancer Properties
Research by Shaheen et al. (2014) explored the antimicrobial and anticancer properties of certain derivatives, indicating potential applications in treating infections and cancer. Their findings suggest that these compounds could be developed into therapeutic agents with significant biological activities (Shaheen et al., 2014).
Structural Elucidation
The compound has been a subject of structural elucidation studies. For instance, Valverde et al. (2013) synthesized an aromatic-steroid derivative, demonstrating the versatility of such compounds in creating new molecular entities with potential biological activities (Valverde et al., 2013).
Carcinogenicity Studies
Studies on related cyclopenta[a]phenanthrenes, like those by Coombs (1966) and Kashino et al. (1986), have examined their carcinogenic potential. This research is crucial for understanding the safety profile of these compounds and their derivatives (Coombs, 1966), (Kashino et al., 1986).
Propriétés
Formule moléculaire |
C28H48O3 |
|---|---|
Poids moléculaire |
432.7 g/mol |
Nom IUPAC |
(2S,3R,4R,5S)-2-[(3S,8S,9S,10R,13S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylheptane-3,4-diol |
InChI |
InChI=1S/C28H48O3/c1-16(2)17(3)25(30)26(31)18(4)22-9-10-23-21-8-7-19-15-20(29)11-13-27(19,5)24(21)12-14-28(22,23)6/h7,16-18,20-26,29-31H,8-15H2,1-6H3/t17-,18-,20-,21-,22+,23?,24-,25+,26+,27-,28+/m0/s1 |
Clé InChI |
UJGZOSZMMQGHPD-SBFVNBAVSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CCC2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O |
SMILES canonique |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1260479.png)
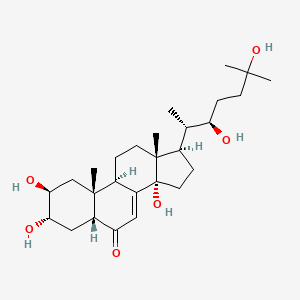

![n-Cyano-1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-n'-octyl-2(1h)-isoquinoline-carboximidamide](/img/structure/B1260484.png)
